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Compound Name: 5-Methylazepan-4-ol hydrochloride
Cat. No.: B8025379
Get Quote

Executive Summary & Strategic Context

1-Methylazepan-4-one hydrochloride (CAS: 19869-42-2) is a critical pharmacophore, most
notably serving as the immediate precursor to the antihistamine Azelastine.[1] Its seven-
membered azepane ring introduces specific analytical challenges—specifically conformational
flexibility (“floppiness")—that distinguish it from more rigid six-membered piperidine analogs.[1]

This guide provides a rigorous framework for characterizing this intermediate. Unlike standard
datasheets, we compare the Hydrochloride Salt (Product) against its Free Base (Alternative)
form.[1] This comparison is vital because the protonation state drastically alters the NMR
fingerprint, solubility profile, and stability, directly impacting process control decisions in drug
development.

Key Performance Indicators (KPIs) for Analysis
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Free Base

Feature HCI Salt (Target) . Analytical Impact
(Alternative)
Dictates solvent
Solubility High in Water/DMSO High in CHCI3/Ether choice (DMSO-d6 vs.
CDCI3).[1]
_ Immediate visual
) Doublet (coupling to ) ) )
N-Me Signal NH) Singlet confirmation of salt
formation.[1]
) Salt is the preferred
- ) ) Moderate (Oil/Low mp
Stability High (Solid) i) storage form; Base
soli
oxidizes faster.[1]
Salt spectra often
) Rigidified by H- ) ) show broader lines
Conformation ] Rapid Pseudorotation
bonding due to exchange

rates.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized workflow. The choice of solvent is not

arbitrary; it is the primary determinant of spectral quality for this salt.[1]

Reagents & Preparation[1][2]

o Target: 1-Methylazepan-4-one HCI (>98% purity).

e Primary Solvent: DMSO-d6 (99.9% D).[1] Rationale: The HCI salt is sparingly soluble in
CDCI3.[1] DMSO ensures full dissolution and stabilizes the exchangeable NH* proton.[1]

o Alternative Solvent: D20. Warning: While soluble, D20 will exchange with the NH* proton,

erasing the critical N-H signal and eliminating N-CH3 coupling.[1]

Acquisition Parameters (400 MHz Base Frequency)

o Temperature: 298 K (25°C).[1] Note: If peaks are exceptionally broad, elevate to 313 K to

speed up ring inversion.
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» Relaxation Delay (D1): 5.0 seconds. Rationale: Ensure full relaxation of the quaternary
carbonyl carbon for accurate integration.

e Scans (NS): 16 (1H), 1024 (13C).[1]

Analytical Workflow Diagram[1]
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Figure 1: Standardized analytical workflow for azepane salts. DMSO-d6 is the critical control
point to preserve proton coupling information.[1]

Detailed Spectral Analysis: The Fingerprint
1H NMR Analysis (DMSO-d6)

The proton spectrum of the HCI salt is distinct from the free base.[1] The protonation of the
nitrogen creates a positive charge that deshields adjacent protons and introduces spin-spin
coupling between the NH proton and the N-Methyl group.[1]

Predicted Chemical Shifts & Assignments:

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.lookchem.com/404.htm
https://www.benchchem.com/product/b8025379/docs?utm_src=pdf-body-img#comprehensive-characterization-guide-1-methylazepan-4-one-hydrochloride
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8025379?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Position Group

Shift (6 ppm)

Multiplicity

Mechanistic
Insight

NH* Ammonium

10.5-11.2

Broad Singlet

Highly
deshielded acidic
proton.[1]
Diagnostic for

the salt form.

C2-H, C7-H o-to-Nitrogen

3.2-38

Multiplets

Deshielded by
the adjacent N+
cation.[1]
Typically 0.5-1.0
ppm downfield
from the free
base.[1]

N-CHs N-Methyl

27-29

Doublet (J=5Hz)

CRITICAL: In the
salt form, the
methyl couples
to the NH*
proton.[1] In the
free base, this is

a singlet at ~2.3
ppm.

C3-H, C5-H a-to-Carbonyl

26-28

Multiplets

Deshielded by
the anisotropic
effect of the
Carbonyl (C=0).
[1]

C6-H B-Protons

1.8-21

Multiplet

The most
shielded protons
in the ring,
furthest from
electron-
withdrawing

groups.[1]
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Senior Scientist Note on Conformational Broadening: The 7-membered azepane ring exists in a
dynamic equilibrium between twist-chair and twist-boat conformations.[1] At room temperature,
this exchange can occur at a rate comparable to the NMR time scale, leading to line
broadening of the ring protons (C2, C3, C5, C6, C7). Do not mistake this broadening for poor
shimming.[1] If resolution is required, run the experiment at 323 K.

13C NMR Analysis (DMSO-d6)

The carbon spectrum provides the definitive confirmation of the backbone skeleton.[1]

Position Carbon Type Shift (6 ppm) Assignment Logic

Characteristic ketone
region.[1] Absence of
C4 Ketone (C=0) 208.0 - 211.0 this peak suggests

reduction to alcohol.

[1]

Deshielded by

C2,C7 a-to-Nitrogen 53.0-56.0 )

Nitrogen.[1]

Distinct methyl signal.
N-CHs Methyl 43.0-45.0

[1]

Deshielded by
C3,C5 a-to-Carbonyl 40.0-42.0

Carbonyl.[1]

Most shielded
C6 -Carbon 22.0-25.0

methylene.[1]

Comparative Analysis: Product vs. Alternatives

In drug development, you will encounter the Free Base (during synthesis) and the HCI Salt
(final isolation).[1] Distinguishing them is non-trivial if you rely solely on low-resolution LC-MS
(which often shows the same M+H peak).[1] NMR is the discriminator.[1]

Comparison Matrix: 1H NMR Signatures
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Feature

1-Methylazepan-4-
one HCI (Product)

1-Methylazepan-4-
one Free Base
(Alternative)

Interpretation

N-Me Signal

Doublet (~2.8 ppm)

Singlet (~2.34 ppm)

The doublet arises
from 3J coupling to the
NH*.[1] Its collapse to
a singlet indicates

deprotonation.[1]

NH Proton

Visible (~10-11 ppm)

Absent

The most obvious
indicator of salt

formation.[1]

o-H Shift

Deshielded (>3.0
ppm)

Shielded (<2.7 ppm)

The positive charge
on Nitrogen pulls
electron density,
shifting neighbors
downfield.[1]

Using CDCI3 for the

salt usually results in

Solvent Compatibility DMSO-d6 / D20 CDCI3/C6D6 a suspension and
poor signal-to-noise.
[1]
Structural Logic Diagram
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HCI Salt Form Free Base Form

(Protonated N) (Neutral N)

N-Methy! Signal NH+ Proton Region

(10-12 ppm)
If Salt f Base f Salt If Base
Doublet (Coupled to NH) Singlet (No Coupling) . .
Shift ~2.8 ppm Shift ~2.3 ppm Broad Singlet Present Signal Absent

Click to download full resolution via product page
Figure 2: Decision tree for distinguishing Salt vs. Free Base using NMR spectral features.
Troubleshooting & Common Pitfalls
The "Disappearing” Peaks

If you use D20 as a solvent for the HCI salt:
e The NH* proton will rapidly exchange with Deuterium (H -> D).[1]
e Result: The peak at 11 ppm disappears.

e Secondary Result: The N-Methyl doublet collapses into a singlet (since it can no longer
couple to H).

¢ Risk: You may falsely identify the sample as the free base or a degraded salt.[1] Always use
DMSO-d6 for initial characterization.[1]

Regioisomer Contamination

Synthesis of azepanones often involves ring expansion of piperidones using diazomethane or
Tiffeneau-Demjanov rearrangement.[1] This can produce regioisomers (e.g., 1-Methylazepan-
3-one).[1]
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« Differentiation: Look at the 13C NMR.
o 4-one (Target): Symmetry in the ring is higher (though not perfect).

o 3-one (Impurity): The carbonyl is closer to the nitrogen.[1] The a-carbon between N and
C=0 will appear as a distinct singlet at ~60-65 ppm (deshielded by both groups).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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